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Compound of Interest

Compound Name: 2'-OMe-Ac-C Phosphoramidite

Cat. No.: B8020241 Get Quote

Audience: Researchers, scientists, and drug development professionals involved in the

synthesis and application of modified oligonucleotides.

Introduction Oligonucleotides containing 2'-O-Methyl (2'-OMe) modifications are widely used in

research and therapeutic applications due to their increased nuclease resistance and binding

affinity to complementary RNA strands. The synthesis of these molecules requires the use of

protecting groups on the exocyclic amines of the nucleobases to prevent side reactions during

the coupling cycles. For cytidine, N4-acetyl (Ac-C) is a commonly used protecting group,

particularly when rapid deprotection protocols are desired.

This document provides detailed protocols for the standard deprotection of oligonucleotides

containing 2'-OMe-Ac-C residues. The deprotection of 2'-OMe-RNA is procedurally analogous

to standard DNA deprotection because the 2'-OMe group is stable under basic conditions,

eliminating the need for a separate 2'-hydroxyl deprotection step required for standard RNA.[1]

[2] The use of Ac-C is critical for compatibility with "UltraFAST" deprotection methods that

utilize methylamine.[3][4]

Key Considerations: The Importance of Acetyl-
Protected Cytidine (Ac-C)
The choice of the cytidine protecting group is paramount when selecting a deprotection

strategy.
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Acetyl-dC (Ac-dC): This protecting group is highly labile and is rapidly removed during

deprotection. Its use is mandatory for UltraFAST deprotection protocols involving

methylamine (e.g., AMA).[4][5] During AMA treatment, Ac-C is cleanly hydrolyzed.[4]

Benzoyl-dC (Bz-dC): This is a more robust protecting group. If oligonucleotides containing

Bz-dC are deprotected with methylamine-containing reagents like AMA, a transamination

side reaction can occur, converting cytosine to N4-methyl-cytosine.[4] Therefore, Bz-dC

should be avoided when using AMA.

Recommended Protocol: UltraFAST Deprotection
with AMA
This is the most common and efficient method for deprotecting oligonucleotides containing 2'-

OMe-Ac-C. The process combines cleavage from the solid support, phosphate group

deprotection (removal of cyanoethyl groups), and base deprotection into a single, rapid step.[1]

[2] The AMA reagent is a 1:1 (v/v) mixture of aqueous Ammonium Hydroxide and 40% aqueous

Methylamine.[2][3][4]

Experimental Protocol
1. Reagents and Materials:

Oligonucleotide synthesis column containing the 2'-OMe-Ac-C oligo on solid support.

AMA solution (1:1 v/v mixture of Ammonium Hydroxide [~30% NH₃] and 40% aqueous

Methylamine).

2.0 mL screw-cap vials (or other appropriate reaction vessels).

Heating block or oven capable of maintaining 65°C.

Pipettes and sterile, nuclease-free pipette tips.

Centrifugal vacuum evaporator or nitrogen stream.

Nuclease-free water or buffer for final resuspension.
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2. Procedure:

Carefully transfer the solid support material from the synthesis column into a 2.0 mL screw-

cap vial.

Add 1.0 mL of the AMA solution to the vial. Ensure the support is fully submerged.

Securely cap the vial and place it in a heating block or oven pre-heated to 65°C.

Incubate for 10-15 minutes.[1][4][6] For most standard oligos, 10 minutes is sufficient for

complete deprotection.[4]

After incubation, remove the vial and cool it on ice or let it stand at room temperature for 10

minutes.

Using a pipette or a syringe, carefully transfer the supernatant, which contains the

deprotected oligonucleotide, to a new sterile microcentrifuge tube.[6]

Dry the oligonucleotide solution to a pellet using a centrifugal vacuum evaporator. If a DMT

group is retained for purification, avoid excessive heat during evaporation to prevent its

premature removal.[1][7]

Resuspend the dried oligonucleotide pellet in a desired volume of nuclease-free water or

buffer for quantification and subsequent purification or use.

Deprotection Workflow Diagram
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UltraFAST Deprotection Workflow
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Caption: Workflow for UltraFAST deprotection of 2'-OMe-Ac-C oligos.

Data Summary
Quantitative data from various sources are summarized below to provide a clear comparison of

deprotection conditions.
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Table 1: Comparison of Common Deprotection Reagents

Reagent Composition Temperature Time
Key
Requirement

AMA
1:1 NH₄OH /

40% aq. MeNH₂
65°C 5-15 min

Acetyl-C (Ac-C)

must be used.[2]

[5]

NH₄OH

Conc.

Ammonium

Hydroxide

55°C 8-17 hours

Compatible with

most standard

protecting

groups.[7]

NH₄OH (Heated)

Conc.

Ammonium

Hydroxide

65°C ~2 hours

Accelerates the

standard

ammonia

deprotection.[7]

K₂CO₃ in MeOH

0.05 M

Potassium

Carbonate

Room Temp. 4 hours

For UltraMILD

monomers (e.g.,

Pac-dA, iPr-Pac-

dG).[2][5]

Table 2: Recommended AMA Deprotection Times and Temperatures

Protecting Groups Temperature Time Outcome

Standard (iBu-dG, Ac-

dC)
65°C 10 min

Complete Cleavage &

Deprotection.[7][8]

Standard (iBu-dG, Ac-

dC)
55°C 10 min

Complete Cleavage &

Deprotection.[8]

Standard (iBu-dG, Ac-

dC)
37°C 30 min

Complete Cleavage &

Deprotection.[8]

Standard (iBu-dG, Ac-

dC)
Room Temp. 120 min

Complete Cleavage &

Deprotection.[8]
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Chemical Deprotection Pathway
The fundamental reaction during base deprotection is the hydrolysis of the N-acetyl group from

the cytidine base. Under the basic conditions provided by AMA at elevated temperatures, the

amide bond is cleaved, yielding the unprotected cytosine residue and acetamide as a

byproduct.

Caption: Hydrolysis of the N4-acetyl protecting group from cytidine.

Alternative Protocol: Standard Deprotection with
Ammonium Hydroxide
This method is suitable for laboratories that do not use methylamine or for oligonucleotides

containing modifications incompatible with AMA. It is significantly slower than the AMA protocol.

Experimental Protocol
1. Reagents and Materials:

Oligonucleotide on solid support.

Concentrated Ammonium Hydroxide (~30% NH₃).

2.0 mL screw-cap vials.

Oven or heating block.

2. Procedure:

Transfer the solid support to a 2.0 mL screw-cap vial.

Add 1.0 mL of concentrated Ammonium Hydroxide.

Securely cap the vial. Ensure the cap is rated for heating with ammonium hydroxide to

prevent leakage or failure.

Incubate under one of the following conditions:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8020241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heated: 8 hours at 55°C.

Room Temperature: 17 hours at room temperature.[7]

After incubation, cool the vial, transfer the supernatant, and dry the sample as described in

the AMA protocol (Steps 5-8).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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